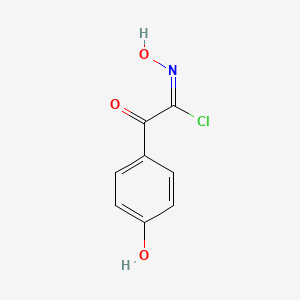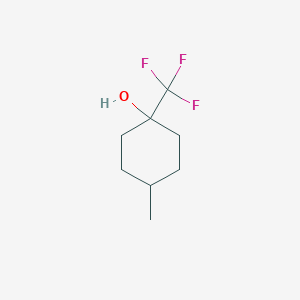
Dbco-peg12-dbco
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dbco-peg12-dbco, also known as dibenzylcyclooctyne-polyethylene glycol-dibenzylcyclooctyne, is a heterobifunctional crosslinker. It contains an amine-reactive tetrafluorophenyl group and a dibenzylcyclooctyne group with a hydrophilic polyethylene glycol spacer in between. This compound is widely used in bioorthogonal chemistry, particularly in copper-free click chemistry reactions, due to its ability to react with azides without the need for a copper catalyst .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-peg12-dbco involves the reaction of dibenzylcyclooctyne with polyethylene glycolThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored in a desiccated state at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
Dbco-peg12-dbco primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, allowing for the formation of stable triazole linkages without the need for a copper catalyst .
Common Reagents and Conditions
The common reagents used in reactions with this compound include azide-containing molecules. The reaction conditions are typically mild, often carried out at room temperature in aqueous or organic solvents. The absence of a copper catalyst makes this reaction particularly suitable for biological applications, as it avoids potential cytotoxicity associated with copper ions .
Major Products
The major products formed from the reaction of this compound with azides are triazole-linked conjugates. These conjugates are highly stable and can be used in various applications, including bioconjugation and molecular labeling .
科学研究应用
Dbco-peg12-dbco has a wide range of applications in scientific research:
作用机制
The mechanism of action of Dbco-peg12-dbco involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The dibenzylcyclooctyne group reacts with azides to form a stable triazole linkage. This reaction is highly specific and occurs without the need for a copper catalyst, making it suitable for use in biological systems. The polyethylene glycol spacer enhances the solubility and biocompatibility of the compound, allowing it to be used in a wide range of applications .
相似化合物的比较
Dbco-peg12-dbco is unique due to its copper-free click chemistry capabilities and the presence of a long polyethylene glycol spacer, which enhances its solubility and biocompatibility. Similar compounds include:
Dbco-peg4-dbco: Contains a shorter polyethylene glycol spacer, resulting in different solubility and biocompatibility properties.
Dbco-peg12-maleimide: Contains a maleimide group instead of a tetrafluorophenyl group, allowing it to react with thiol groups.
Dbco-peg12-tfp ester: Contains a tetrafluorophenyl ester group, similar to this compound, but with different reactivity and applications.
This compound stands out due to its versatility and efficiency in bioorthogonal chemistry applications, making it a valuable tool in various scientific fields.
属性
分子式 |
C64H82N4O16 |
|---|---|
分子量 |
1163.4 g/mol |
IUPAC 名称 |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C64H82N4O16/c69-61(65-25-21-63(71)67-51-57-13-3-1-9-53(57)17-19-55-11-5-7-15-59(55)67)23-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-49-50-84-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-24-62(70)66-26-22-64(72)68-52-58-14-4-2-10-54(58)18-20-56-12-6-8-16-60(56)68/h1-16H,21-52H2,(H,65,69)(H,66,70) |
InChI 键 |
BUKUUTNVQIUHKV-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13729016.png)
![5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid](/img/structure/B13729033.png)
![4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13729039.png)

![2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one](/img/structure/B13729050.png)







